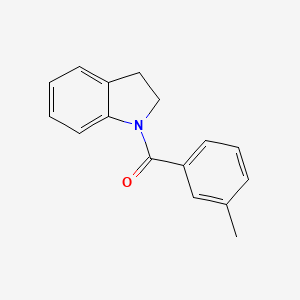![molecular formula C20H32N4O4S B5538245 1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds known for their varied biological activities. This information is deduced from the related research on similar structures such as piperidine derivatives, which have been synthesized and evaluated for different biological activities like anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of similar compounds typically involves coupling reactions between different chemical entities such as benzenesulfonyl chloride and piperidine under controlled conditions. For example, derivatives have been synthesized through reactions involving dynamic pH control and subsequent substitution reactions (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction studies have confirmed structures, showing typical features like the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class include substitution reactions, where different functional groups may be introduced or modified. These reactions are crucial for modulating the chemical and biological properties of the compounds (Mikhalina et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for the practical use of chemical compounds. While specific data for the exact compound may not be readily available, related substances have been characterized to understand their behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other chemical entities, define the potential applications of the compound. Studies on similar compounds have explored their reactivity with various reagents and under different chemical conditions to deduce their chemical behavior (Bryce, 1984).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds involves complex chemical reactions, including nucleophilic substitution reactions and catalysis. For example, Petrov et al. (2015) discuss the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole, highlighting the intricate methods used in the synthesis of compounds with potential pharmacological applications (Petrov, Popova, & Androsov, 2015). Similarly, Khalid et al. (2013) synthesized biologically active O-substituted derivatives of a related compound, emphasizing the diversity of chemical modifications possible to enhance biological activity (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Biological Activities and Applications
The derivatives of such compounds have been evaluated for various biological activities. For instance, Lolak et al. (2020) investigated a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activity against enzymes associated with diseases like Alzheimer's and Parkinson's (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020). Such studies indicate the potential of these compounds in the development of therapeutic agents.
Chemical Reactions and Mechanisms
Research on the chemical reactions and mechanisms of these compounds provides insights into their potential applications. The study by Martin, Meth–Cohn, & Suschitzky (1974) on heterocyclic syntheses involving ortho-dimethylamino-benzenesulphonyl azides, for example, explores the thermal and photolytic reactions leading to various heterocyclic compounds (Martin, Meth–Cohn, & Suschitzky, 1974). These reactions are crucial for understanding the versatility and reactivity of such compounds.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-22(2)29(26,27)24-9-5-8-19(16-24)20(25)21-14-17-6-3-4-7-18(17)15-23-10-12-28-13-11-23/h3-4,6-7,19H,5,8-16H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUEVXKINZQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[2-(morpholin-4-ylmethyl)benzyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)


![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)